molecular formula C19H22N2O2S B2949236 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide CAS No. 1797088-06-2

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide

Cat. No. B2949236
CAS RN: 1797088-06-2
M. Wt: 342.46
InChI Key: KYYFRWJKRMZXJT-UHFFFAOYSA-N
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Description

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MPMB is a synthetic compound that belongs to the class of benzamides and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Studies have shown that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide can bind to specific receptors in the body, leading to the activation or inhibition of various signaling pathways. This can result in changes in the expression of certain genes and the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide has been shown to have a variety of biochemical and physiological effects in the body. Studies have shown that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, the synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide. One area of interest is the development of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Another area of interest is the use of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide as a tool for studying the structure and function of proteins. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide and its potential applications in various research fields.

Synthesis Methods

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide involves a series of chemical reactions that start with the reaction of 4-(3-methoxypyrrolidin-1-yl)aniline with 2-chloro-4-(methylthio)benzoic acid. The resulting intermediate is then treated with a base to form the final product, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide. The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide has been extensively studied for its potential applications in various research fields. In medicinal chemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide has been investigated for its potential as an anticancer agent. Studies have shown that N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. In biochemistry, N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide has been investigated for its potential as a tool for studying the structure and function of proteins.

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-23-16-11-12-21(13-16)15-9-7-14(8-10-15)20-19(22)17-5-3-4-6-18(17)24-2/h3-10,16H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYFRWJKRMZXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(methylthio)benzamide

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